molecular formula C20H23N3O4S B7697809 N-(4-CARBAMOYLPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE CAS No. 433949-40-7

N-(4-CARBAMOYLPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B7697809
CAS No.: 433949-40-7
M. Wt: 401.5 g/mol
InChI Key: WNUPQVBBGVAYHR-UHFFFAOYSA-N
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Description

N-(4-Carbamoylphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a carboxamide group at the 4-position. The nitrogen atom of the piperidine ring is further functionalized with a 4-methylbenzenesulfonyl group, while the N-substituent is a 4-carbamoylphenyl moiety. Key structural features include:

  • Piperidine-4-carboxamide: Provides a polar, hydrogen-bonding motif.
  • 4-Carbamoylphenyl group: Introduces additional polarity via the carbamoyl (CONH₂) substituent.

Properties

IUPAC Name

N-(4-carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-14-2-8-18(9-3-14)28(26,27)23-12-10-16(11-13-23)20(25)22-17-6-4-15(5-7-17)19(21)24/h2-9,16H,10-13H2,1H3,(H2,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUPQVBBGVAYHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Carbamoylphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, also known by its PubChem CID 1326351, is a synthetic compound notable for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C20H23N3O4S
  • Molecular Weight : 401.5 g/mol
  • IUPAC Name : N-(4-carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide

The compound features a piperidine core substituted with various functional groups, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Receptor Binding : The compound has been shown to exhibit affinity for various receptors, including neurokinin (NK) receptors, which play a role in pain and inflammation pathways .
  • Enzyme Inhibition : It may act as an inhibitor for certain kinases involved in cancer cell proliferation and survival, similar to other compounds in the piperidine class .

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines:

  • HepG2 Cells : The compound showed an IC50 value of 11.3 μM, indicating potent antiproliferative effects against liver cancer cells .
  • Mechanism : The mechanism involves inducing apoptosis in cancer cells, likely through the modulation of signaling pathways associated with cell survival and proliferation.

Neuroprotective Properties

Preliminary studies suggest potential neuroprotective effects. By targeting neurokinin receptors, the compound may help mitigate neuroinflammation and neuronal damage associated with neurodegenerative diseases .

Case Studies

Several studies have explored the pharmacological profile of compounds similar to this compound:

  • Study on NK Receptor Antagonists : A series of piperazine derivatives were synthesized and characterized for their NK receptor antagonism. Among these, compounds with structural similarities demonstrated enhanced binding affinities and improved pharmacokinetic profiles .
  • Multikinase Inhibitors : Research on piperidine derivatives has indicated that modifications to the core structure can yield compounds with dual inhibition capabilities against multiple kinases (e.g., VEGFR-2, ERK-2), enhancing their therapeutic potential in cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 ValueMechanism of Action
AntitumorHepG211.3 μMInduces apoptosis
NeuroprotectiveNeurokinin receptors-Modulates inflammation pathways
Enzyme InhibitionVarious kinases-Inhibits signaling pathways

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Comparisons

The table below contrasts the target compound with two analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility & Polarity Insights
N-(4-Carbamoylphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide (Target) C₂₀H₂₂N₃O₄S ~400.1 4-Carbamoylphenyl, 4-Methylbenzenesulfonyl Higher polarity due to carbamoyl group
N-(4-Methoxyphenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide C₁₉H₂₂N₂O₄S 374.45 4-Methoxyphenyl, Phenylsulfonyl Moderate solubility (methoxy donor)
(S)-4-Amino-N-(1-(4-chlorophenyl)-3-hydroxypropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide C₂₀H₂₃ClN₆O₃ 430.89 Chlorophenyl, Pyrrolopyrimidine, Hydroxypropyl Low solubility (aromatic complexity)
Key Observations:

Substituent Effects on Polarity: The target’s carbamoyl group (CONH₂) confers greater polarity compared to the methoxy group (OCH₃) in the analog from . This likely enhances aqueous solubility, a critical factor for bioavailability.

Therapeutic Implications :

  • The compound from incorporates a pyrrolopyrimidine scaffold, a feature common in kinase inhibitors. While the target lacks this bicyclic system, its sulfonamide and carboxamide groups may still support interactions with enzymatic targets, albeit with differing potency or selectivity.
  • The chlorophenyl group in ’s compound enhances electron-withdrawing effects, which could stabilize receptor binding—a property absent in the target’s carbamoylphenyl substituent .

Molecular Weight and Drug-Likeness :

  • The target’s molecular weight (~400.1 g/mol) aligns with Lipinski’s rule of five (≤500 g/mol), suggesting favorable oral absorption. In contrast, the pyrrolopyrimidine derivative (430.89 g/mol) approaches the upper limit, which may complicate pharmacokinetics .

Research Findings and Functional Insights

Solubility and Crystallinity
  • highlights the importance of crystalline forms for pharmaceutical applications, as seen in the pyrrolopyrimidine derivative .
  • The methoxy group in ’s compound reduces polarity compared to the target’s carbamoyl group, likely resulting in lower aqueous solubility .
Binding and Selectivity
  • The pyrrolopyrimidine system in ’s compound enables π-π stacking and hydrogen bonding with kinase active sites, a mechanism unlikely to be replicated by the target’s simpler piperidine-carboxamide scaffold .
  • The methyl group on the target’s benzenesulfonyl substituent may enhance hydrophobic interactions in binding pockets compared to the unsubstituted phenylsulfonyl group in ’s analog .

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